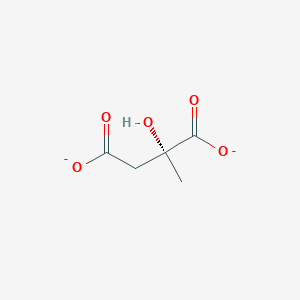

(R)-2-Methylmalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-citramalate(2-) is a citramalate(2-) that is the conjugate base of D-citramalic acid. It is a conjugate base of a D-citramalic acid.

科学的研究の応用

Metabolic Pathways

(R)-2-Methylmalate plays a crucial role in several metabolic pathways, particularly in the biosynthesis of amino acids. Notably, it serves as an intermediate in the isoleucine biosynthesis pathway in organisms like Rhodospirillum rubrum. This pathway is essential for maintaining redox homeostasis under varying environmental conditions, such as high light intensity or reduced carbon sources like acetate. The synthesis of isoleucine from this compound allows for the net consumption of reducing equivalents, which is vital for balancing redox stress during microbial metabolism .

Microbial Applications

In microbial fermentation processes, this compound has been recognized for its role in the assimilation of volatile fatty acids. Its presence can enhance the growth and metabolic efficiency of certain bacteria, particularly those involved in bioconversion processes. For instance, studies have shown that the addition of this compound can improve the growth rates of Rhodospirillum rubrum when acetate is used as the primary carbon source . This suggests its potential utility in optimizing fermentation conditions for biofuel production and other biotechnological applications.

Therapeutic Potential

Recent research has highlighted the therapeutic potential of this compound in treating chronic diseases. It has been found to be elevated in patients with chronic kidney disease, indicating its possible role as a biomarker for monitoring disease progression or treatment efficacy . Additionally, its involvement in metabolic pathways suggests that it could be explored for its effects on metabolic disorders and redox balance in various physiological contexts.

Case Study 1: Isoleucine Biosynthesis

A study investigated the role of this compound in isoleucine biosynthesis under photoheterotrophic conditions. The findings demonstrated that this compound acts as an electron sink, helping maintain redox balance during microbial growth. The study reported that adding bicarbonate ions could mitigate lag phases associated with high light conditions, further emphasizing the importance of this compound in microbial metabolism .

Case Study 2: Chronic Kidney Disease

Research indicated that this compound levels were significantly altered in patients with chronic kidney disease. This suggests that monitoring its levels could provide insights into disease management and therapeutic outcomes . The study's findings highlight the compound's potential as a biomarker and its relevance to metabolic health.

Summary Table of Applications

化学反応の分析

Dehydration Reaction Catalyzed by (R)-2-Methylmalate Dehydratase

The enzyme (R)-2-methylmalate dehydratase (EC 4.2.1.35) mediates the reversible dehydration of this compound to form 2-methylmaleate and water :

R 2 methylmalate⇌2 methylmaleate+H2O

Key Features:

-

Enzyme Class : Hydro-lyase (cleaves C–O bonds).

-

Biological Role : Participates in valine, leucine, and isoleucine biosynthesis .

Mechanism:

The reaction proceeds via β-elimination , where the hydroxyl group at the β-carbon is removed, forming a double bond in 2-methylmaleate. Iron stabilizes transient intermediates through Lewis acid interactions .

Stereoselective Decarboxylation Reactions

This compound derivatives undergo stereochemically controlled decarboxylation, critical for chiral compound synthesis.

Pro-R Carboxylate Elimination

In serine hydroxymethyltransferase-catalyzed reactions, the pro-R carboxylate of 2-amino-2-methylmalonic acid (a structural analog) is decarboxylated with retention of configuration at C-2 to yield (2R)-alanine :

2 Amino 2 methylmalonate→ 2R alanine+CO2

Computational Insights into Stereocontrol

A theoretical study on malonic acid decarboxylases revealed:

-

The pro-R carboxylate is eliminated in this compound derivatives due to hydrogen bonding with a conserved Thr-Ser backbone .

-

Protonation at the Si-face by Cys188 determines R-configuration retention (Figure 1) .

-

Transition-state energy barriers for decarboxylation are ~16.2 kcal/mol , consistent with experimental kinetics (kₐₜ = 30–279 s⁻¹) .

Comparative Reaction Data

Kinetic Isotope Effects

-

No significant kinetic isotope effects observed in D₂O, confirming decarboxylation as the rate-limiting step .

Mutagenesis Studies

特性

分子式 |

C5H6O5-2 |

|---|---|

分子量 |

146.1 g/mol |

IUPAC名 |

(2R)-2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m1/s1 |

InChIキー |

XFTRTWQBIOMVPK-RXMQYKEDSA-L |

SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

異性体SMILES |

C[C@@](CC(=O)[O-])(C(=O)[O-])O |

正規SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。